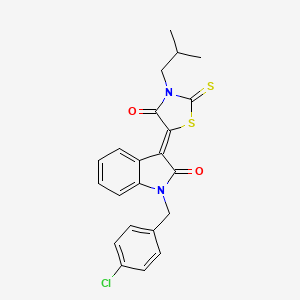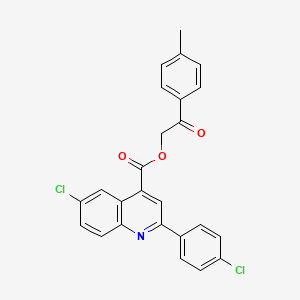![molecular formula C22H15Cl2N3O6 B12040756 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate CAS No. 328573-38-2](/img/structure/B12040756.png)
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 2,4-ジクロロベンゾエートは、分子式がC22H16N4O8である複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 2,4-ジクロロベンゾエートの合成は、通常、中間体の調製から始まる複数の手順を必要とします。一般的な経路の1つは、2-ニトロフェノールと無水酢酸を反応させて2-ニトロフェノキシアセチルクロリドを生成することです。この中間体は次に、ヒドラジンと反応させて2-ニトロフェノキシアセチルヒドラジンを生成します。最後のステップでは、この中間体を特定の条件下で4-ホルミルフェニル 2,4-ジクロロベンゾエートと縮合させて、目的化合物を得ます .
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用する場合がありますが、大規模生産用に最適化されています。これには、自動反応器の使用、反応条件の精密な制御、および最終製品の高収率と高純度を確保するための精製技術が含まれます。
化学反応の分析
反応の種類
4-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 2,4-ジクロロベンゾエートは、さまざまな化学反応を起こし、これには次のものがあります。
酸化: ニトロフェノキシ基は、特定の条件下で酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミン基に還元できます。
置換: この化合物は、特にジクロロベンゾエート部分で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素ガス(H2)と炭素上のパラジウム(Pd / C)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 水酸化物イオン(OH-)またはアミンなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: 生成物には、ニトロ誘導体またはカルボン酸が含まれる場合があります。
還元: 主な生成物は、対応するアミン誘導体です。
置換: 生成物は、使用した求核剤によって異なりますが、置換ベンゾエートまたはフェニル誘導体を含む場合があります。
科学研究への応用
4-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 2,4-ジクロロベンゾエートは、いくつかの科学研究の用途があります。
化学: 有機合成の試薬として、およびより複雑な分子の前駆体として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性について研究されています。
医学: 潜在的な治療効果、および創薬のためのリード化合物として調査されています。
産業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 2,4-ジクロロベンゾエートの作用機序は、特定の分子標的との相互作用を伴います。ニトロフェノキシ基とジクロロベンゾエート基は、酵素または受容体への結合において重要な役割を果たし、特定の経路の阻害または活性化につながります。正確な分子標的と経路は、特定の用途によって異なり、現在も研究中です。
類似化合物の比較
類似化合物
- 4-ニトロ-2-[(E)-{[(2-ニトロフェノキシ)アセチル]ヒドラゾノ}メチル]フェニルベンゾエート
- 2-((4-ニトロフェノキシ)メチル)オキシラン
独自性
4-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 2,4-ジクロロベンゾエートは、ニトロフェノキシ基とジクロロベンゾエート基の両方が存在するため、独特です。これにより、異なる化学的特性と潜在的な用途が得られます。さまざまな化学反応を起こす能力と潜在的な生物学的活性により、研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-Nitro-2-[(E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl]phenyl benzoate
- 2-((4-Nitrophenoxy)methyl)oxirane
Uniqueness
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is unique due to the presence of both nitrophenoxy and dichlorobenzoate groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
328573-38-2 |
|---|---|
分子式 |
C22H15Cl2N3O6 |
分子量 |
488.3 g/mol |
IUPAC名 |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl2N3O6/c23-15-7-10-17(18(24)11-15)22(29)33-16-8-5-14(6-9-16)12-25-26-21(28)13-32-20-4-2-1-3-19(20)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+ |
InChIキー |
BZUJADWLCZXLSN-BRJLIKDPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)

![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)

![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
